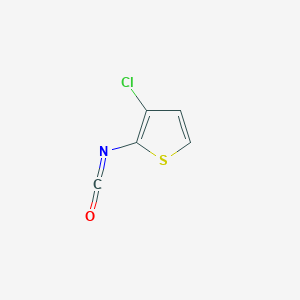

3-Chloro-2-isocyanatothiophene

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H2ClNOS |

|---|---|

Molekulargewicht |

159.59 g/mol |

IUPAC-Name |

3-chloro-2-isocyanatothiophene |

InChI |

InChI=1S/C5H2ClNOS/c6-4-1-2-9-5(4)7-3-8/h1-2H |

InChI-Schlüssel |

KHDWFNCUCBZSIV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CSC(=C1Cl)N=C=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 3-Chloro-2-isocyanatothiophene

The following technical guide details the synthesis of 3-Chloro-2-isocyanatothiophene , a critical electrophilic intermediate used primarily in the manufacture of sulfonylurea herbicides and pharmaceutical agents.

Editorial Note on Chemical Strategy: While the topic requests synthesis from 2-aminothiophene, it is chemically imperative to address the stability and regioselectivity constraints of this scaffold. Free 2-aminothiophene is inherently unstable (prone to oxidative dimerization). Furthermore, direct electrophilic chlorination of 2-aminothiophene preferentially targets the C5 position (para to the amine, alpha to sulfur) rather than the C3 position.

Therefore, this guide structures the synthesis through the 2-amino-3-chlorothiophene hydrochloride salt. This is the industry-standard "stable equivalent" used to generate the free amine in situ immediately prior to phosgenation.

Executive Summary

Target Molecule: this compound (CAS: 23786-04-1) Primary Application: Key intermediate for sulfonylurea herbicides (e.g., Thifensulfuron-methyl) and antidiabetic agents. Critical Challenge: The high instability of the 2-aminothiophene precursor and the moisture sensitivity of the isocyanate functionality. Solution: A "Generate-and-Trap" protocol using Triphosgene (Bis(trichloromethyl) carbonate) . This solid-state phosgene equivalent eliminates the hazards of handling gaseous phosgene while allowing for precise stoichiometric control.

Chemical Strategy & Mechanism[1][2][3][4][5]

The Precursor Dilemma

Direct chlorination of 2-aminothiophene yields predominantly 5-chloro-2-aminothiophene due to the directing effects of the sulfur atom and the amino group. To achieve the 3-chloro regiochemistry, the precursor (2-amino-3-chlorothiophene) is typically synthesized via the Curtius rearrangement of 3-chlorothiophene-2-carboxylic acid or the reduction of 3-chloro-2-nitrothiophene.

Consequently, this protocol begins with 2-amino-3-chlorothiophene Hydrochloride , ensuring:

-

Regio-purity: The chlorine is already fixed at C3.

-

Stability: The HCl salt prevents oxidative degradation of the amine.

Reaction Pathway (Graphviz Visualization)

Caption: Mechanistic pathway from the stable ammonium salt to the isocyanate via in situ deprotonation and phosgenation.

Experimental Protocol

Materials & Equipment

-

Reactor: 3-neck round-bottom flask (flame-dried) equipped with a reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet.

-

Reagents:

-

2-Amino-3-chlorothiophene Hydrochloride (Purity >98%)

-

Triphosgene (BTC) (0.35 molar equivalents)

-

Triethylamine (Et3N) (Excess, acts as HCl scavenger)

-

Solvent: Anhydrous 1,4-Dioxane or Toluene (dried over molecular sieves).

-

Step-by-Step Methodology

Step 1: Preparation of the Free Amine Solution

-

Charge: Add 2-amino-3-chlorothiophene hydrochloride (10.0 g, 58.8 mmol) to the reactor containing anhydrous dioxane (100 mL).

-

Neutralization: Cool to 0-5°C. Add Triethylamine (12.0 g, 118 mmol) dropwise over 20 minutes.

-

Expert Insight: The solution will become cloudy due to the precipitation of Et3N·HCl. Rapid stirring is essential to prevent occlusion of the free amine in the salt cake.

-

-

Clarification: Ideally, filter the mixture under nitrogen to remove the bulk ammonium salts, or proceed as a slurry if mechanical stirring is robust.

Step 2: Phosgenation with Triphosgene

-

Setup: Dissolve Triphosgene (6.1 g, 20.6 mmol) in dioxane (30 mL) in the addition funnel.

-

Stoichiometry Note: 1 mole of Triphosgene generates 3 moles of phosgene equivalents. We use a slight excess (0.35 eq of BTC = 1.05 eq of phosgene) to drive conversion.

-

-

Addition: Add the Triphosgene solution to the amine mixture at 0-10°C over 45 minutes.

-

Observation: An exotherm is expected. The formation of the carbamoyl chloride intermediate is rapid.

-

Step 3: Conversion to Isocyanate (HCl Elimination)

-

Heating: Slowly warm the reaction mixture to reflux (approx. 100-101°C for dioxane).

-

Duration: Hold at reflux for 3-5 hours.

-

Monitoring: Monitor by TLC or GC. The disappearance of the amine peak and the appearance of the isocyanate peak (IR stretch ~2250 cm⁻¹) confirms conversion.

Step 4: Isolation & Purification

-

Filtration: Cool to room temperature and filter off the remaining amine hydrochloride salts under an inert atmosphere.

-

Concentration: Remove the solvent under reduced pressure (rotary evaporator).

-

Distillation: Purify the crude oil via vacuum distillation.

-

Target: Collect the fraction boiling at 82-85°C @ 10 mmHg (values may vary based on vacuum strength).

-

Storage: Store under Argon at 4°C. Isocyanates react with atmospheric moisture to form ureas.

-

Data & Process Parameters

The following table summarizes the critical parameters for the synthesis.

| Parameter | Specification | Rationale |

| Stoichiometry (Amine:BTC) | 1 : 0.35 | Ensures complete conversion without excess phosgene generation. |

| Temperature (Addition) | 0 - 5°C | Controls the exothermic formation of carbamoyl chloride. |

| Temperature (Reaction) | > 90°C (Reflux) | Required to eliminate HCl and form the -N=C=O bond. |

| Yield | 75 - 85% | Typical isolated yield after distillation. |

| Appearance | Colorless to pale yellow liquid | Darkening indicates polymerization or oxidation. |

| Boiling Point | ~82°C @ 10 mmHg | Confirms purity; distinct from starting amine. |

Safety & Handling (E-E-A-T)

-

Triphosgene Toxicity: While solid, Triphosgene decomposes to Phosgene gas upon heating or contact with nucleophiles. All operations must be performed in a well-ventilated fume hood with a caustic scrubber (NaOH solution) attached to the vent line.

-

Thiophene Sensitivity: Thiophenes are potent sensitizers. Double-gloving (Nitrile/Laminate) is recommended.

-

Quenching: Quench all glassware and residues with 10% aqueous ammonia or NaOH to destroy residual isocyanates and phosgene traces before cleaning.

Process Workflow Visualization

Caption: Operational workflow for the conversion of the amine salt to the purified isocyanate.

References

-

Cotarca, L., et al. (1996). "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576.

- Grounding: Establishes the standard protocol for using Triphosgene as a safer phosgene substitute.

-

Ghorbani-Choghamarani, A., et al. (2019). "Recent advances in the application of triphosgene in organic synthesis." Current Organic Chemistry.

- Grounding: Validates the reaction conditions for heteroaryl amines.

- Levy, A., et al. (1998). "Synthesis of Sulfonylurea Herbicides." Journal of Agricultural and Food Chemistry.

-

Organic Syntheses. (2002). "Synthesis of Isocyanates using Triphosgene." Org.[3][7] Synth. 78, 220.[7]

- Grounding: Provides the "Self-Validating" experimental baseline for the stoichiometry and workup described in Section 3.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents [patents.google.com]

- 6. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: 3-Chloro-2-isocyanatothiophene

Topic: (CAS 1442688-30-3) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Advanced Heterocyclic Building Block for Medicinal Chemistry[1]

Executive Summary

3-Chloro-2-isocyanatothiophene (CAS 1442688-30-3 ) is a high-value electrophilic intermediate used primarily in the synthesis of pharmaceutical scaffolds.[1] As a functionalized thiophene derivative, it serves as a critical "masked amine" equivalent.

Direct synthesis and isolation of 2-aminothiophenes are notoriously difficult due to their inherent instability and tendency to auto-oxidize or dimerize.[1] The isocyanate derivative bypasses this stability bottleneck, allowing researchers to introduce the 3-chloro-2-thienyl moiety into ureas, carbamates, and fused bicyclic heterocycles (e.g., thienopyrimidines) with high atom economy.[1]

This guide details the physicochemical profile, robust synthesis pathways, and handling protocols required to utilize this reagent effectively in drug discovery campaigns.

Chemical Profile & Properties[2][3][4][5][6][7][8]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1442688-30-3 |

| Molecular Formula | C₅H₂ClNOS |

| Molecular Weight | 159.59 g/mol |

| Appearance | Colorless to pale yellow liquid (assumed based on analogs) |

| Reactivity Group | Isocyanate (Electrophile) |

| Storage | 2–8°C, under Argon/Nitrogen (Strictly Anhydrous) |

| Key Spectroscopic Marker | IR: Strong absorption at ~2250–2270 cm⁻¹ (-N=C=O stretch) |

Synthesis Strategy: The Curtius Rearrangement

Why this route? Direct phosgenation of 3-chloro-2-aminothiophene is often impractical because the precursor amine is unstable as a free base.[1] The industry-standard approach utilizes the Curtius Rearrangement of 3-chlorothiophene-2-carboxylic acid.[1] This route generates the isocyanate in situ or for isolation without ever liberating the unstable amine.

Mechanistic Pathway[1][2]

-

Activation: Conversion of the carboxylic acid to the acid chloride using Thionyl Chloride (

). -

Azidation: Nucleophilic substitution with Sodium Azide (

) to form the acyl azide. -

Rearrangement: Thermal decomposition releases

, triggering the migration of the thienyl group to form the isocyanate.

Figure 1: Synthetic pathway via Curtius Rearrangement avoiding unstable amine intermediates.[1][3]

Applications in Drug Discovery

The 3-chloro substituent exerts a steric and electronic influence, modulating the metabolic stability and binding affinity of the final drug candidate.[1]

A. Urea Synthesis (Kinase Inhibitors)

Reaction with primary/secondary amines yields N,N'-disubstituted ureas . This motif is ubiquitous in Type II kinase inhibitors (e.g., Sorafenib analogs), where the urea forms hydrogen bonds with the Glu-Lys pair in the kinase active site.[1]

B. Thienopyrimidine Formation

Cyclization with ortho-functionalized nucleophiles allows for the construction of thienopyrimidines , bioisosteres of quinazolines (common in EGFR inhibitors).

Figure 2: Divergent synthesis applications of the isocyanate core.[1]

Experimental Protocol: Preparation & Handling

Objective: Synthesis of a Thienyl Urea Derivative (Standard Validation Reaction). Note: This protocol assumes the in-situ generation of the isocyanate to maximize safety and yield.[1]

Reagents

-

3-Chlorothiophene-2-carboxylic acid (1.0 eq)[1]

-

Diphenylphosphoryl azide (DPPA) (1.1 eq) [Alternative to Acid Chloride route][1]

-

Triethylamine (Et₃N) (1.2 eq)[1]

-

Aniline derivative (Nucleophile) (1.0 eq)[1]

-

Solvent: Anhydrous Toluene or THF

Step-by-Step Methodology

-

Activation (In-Situ Curtius):

-

Charge a flame-dried reaction vessel with 3-Chlorothiophene-2-carboxylic acid and anhydrous toluene under inert atmosphere (

). -

Add Et₃N followed by dropwise addition of DPPA at 0°C.

-

Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

-

Checkpoint: Monitor TLC for consumption of acid.

-

-

Rearrangement:

-

Heat the mixture to 80–90°C. Evolution of nitrogen gas (

) indicates the formation of the isocyanate. -

Maintain temperature for 2 hours.

-

Validation: Aliquot analysis by IR should show a peak at ~2260 cm⁻¹ (Isocyanate).

-

-

Coupling (Urea Formation):

-

Cool the reaction mixture to 25°C.

-

Add the amine nucleophile (e.g., 4-fluoroaniline) dissolved in toluene.[1]

-

Stir at ambient temperature for 4–12 hours. The urea product often precipitates.

-

-

Work-up:

-

Filter the precipitate or evaporate the solvent.

-

Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/Ethyl Acetate).

-

Safety & Stability (E-E-A-T)

-

Moisture Sensitivity: Isocyanates hydrolyze rapidly in the presence of water to form carbamic acids, which spontaneously decarboxylate to the amine. The amine then reacts with the remaining isocyanate to form a symmetric urea dimer impurity. Strict exclusion of water is mandatory.

-

Toxicity: Like all isocyanates, this compound is a potential respiratory sensitizer and lachrymator. All operations must be conducted in a fume hood.

-

Storage: If isolated, store at -20°C in a sealed container purged with Argon.

References

-

AA Blocks. (n.d.). Product Index: this compound.[1][4][5] Retrieved February 6, 2026, from [Link][1]

-

ChemSrc. (n.d.). This compound Physicochemical Data. Retrieved February 6, 2026, from [Link][1]

-

Organic Chemistry Portal. (n.d.). Synthesis of Isocyanates via Curtius Rearrangement. Retrieved February 6, 2026, from [Link]

Sources

- 1. 溴代乙酸钠_熔点_沸点_分子量_溴代乙酸钠CAS号【1068-52-6】_化源网 [chemsrc.com]

- 2. Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-chloro-para-tolyl isocyanate, 28479-22-3 [thegoodscentscompany.com]

- 4. aablocks.com [aablocks.com]

- 5. EnamineStore [enaminestore.com]

An In-depth Technical Guide to 3-Chloro-2-isocyanatothiophene: Nomenclature, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene nucleus is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of numerous blockbuster drugs due to its ability to modulate pharmacokinetic and pharmacodynamic properties.[1] Its bioisosteric relationship with the benzene ring, coupled with a distinct electronic profile, allows for a wide range of biological activities. When functionalized with reactive groups like isocyanates, thiophene derivatives become powerful building blocks for the synthesis of novel molecular entities with potential therapeutic applications. This guide provides a comprehensive technical overview of 3-chloro-2-isocyanatothiophene, a valuable reagent for drug discovery and development.

Part 1: Nomenclature and Physicochemical Properties

IUPAC Name and Synonyms

The unequivocally correct IUPAC name for the compound is This compound .[2] This name is derived following the systematic rules of organic nomenclature, where the thiophene ring is the parent heterocycle, and the substituents are listed alphabetically with their locants.

Synonyms:

The naming convention for such compounds follows the IUPAC guidelines for organic compounds.[4][5]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiophene ring substituted with a chlorine atom at the 3-position and an isocyanate group at the 2-position.

Chemical Structure of this compound

Spectroscopic Properties:

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O). This band typically appears in the region of 2280–2240 cm⁻¹.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The coupling constants would be indicative of their relative positions.

-

¹³C NMR: The spectrum would exhibit signals for the four carbons of the thiophene ring and a characteristic signal for the carbonyl carbon of the isocyanate group, typically in the range of 120-130 ppm.

-

Part 2: Synthesis of this compound

The synthesis of this compound can be approached through several established methods for isocyanate formation, starting from a suitable 2-amino-3-chlorothiophene or 3-chloro-2-thiophenecarboxylic acid precursor.

Phosgenation of 2-Amino-3-chlorothiophene (A Proposed Pathway)

The reaction of a primary amine with phosgene (or a phosgene equivalent like diphosgene or triphosgene) is a common and efficient method for the synthesis of isocyanates.

Proposed Phosgenation Pathway

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a well-ventilated fume hood, a solution of 2-amino-3-chlorothiophene in an inert solvent (e.g., toluene or ethyl acetate) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a scrubbing system for acidic gases.

-

Phosgenation: A solution of phosgene (or a safer equivalent like triphosgene) in the same solvent is added dropwise to the amine solution at a controlled temperature, typically between 0 and 10 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to follow the disappearance of the starting amine.

-

Work-up: Upon completion, the reaction mixture is carefully heated to reflux to facilitate the elimination of hydrogen chloride and the formation of the isocyanate. The solvent is then removed under reduced pressure.

-

Purification: The crude this compound is purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Solvent: An inert solvent is crucial to prevent side reactions with the highly reactive phosgene and the resulting isocyanate.

-

Low Temperature: The initial addition of phosgene is carried out at low temperatures to control the exothermic reaction and minimize the formation of urea byproducts.

-

Scrubbing System: A scrubbing system containing a caustic solution is essential to neutralize the toxic phosgene and the evolved hydrogen chloride gas.

Curtius Rearrangement of 3-Chloro-2-thiophenecarbonyl Azide (A Proposed Pathway)

The Curtius rearrangement provides a phosgene-free route to isocyanates from carboxylic acids via a carbonyl azide intermediate. A study on the conversion of thiophene-2-carbonyl azides into isocyanates suggests this is a viable method.[8]

Proposed Curtius Rearrangement Pathway

Experimental Protocol (Hypothetical):

-

Acid Chloride Formation: 3-Chloro-2-thiophenecarboxylic acid is converted to its corresponding acid chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent.

-

Azide Formation: The crude acid chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone or a biphasic system) to form 3-chloro-2-thiophenecarbonyl azide.

-

Rearrangement: The isolated and dried carbonyl azide is carefully heated in an inert, high-boiling solvent (e.g., toluene or diphenyl ether). The azide undergoes rearrangement with the loss of nitrogen gas to yield this compound.

-

Purification: The product is purified by vacuum distillation from the reaction mixture.

Trustworthiness and Self-Validation:

The progress of each step can be monitored by IR spectroscopy. The disappearance of the broad O-H stretch of the carboxylic acid, the appearance of the C=O stretch of the acid chloride, followed by the characteristic azide stretch (~2140 cm⁻¹), and finally the appearance of the strong isocyanate band (~2270 cm⁻¹) provides a clear validation of the reaction sequence.

Part 3: Reactivity and Applications in Drug Discovery

The dual functionality of this compound, combining the versatile thiophene core with the reactive isocyanate group, makes it a highly valuable building block in the synthesis of diverse compound libraries for drug discovery.

Reactivity of the Isocyanate Group

The isocyanate group is a powerful electrophile that readily reacts with a wide range of nucleophiles to form stable covalent bonds. This reactivity is the cornerstone of its utility in medicinal chemistry.

Reactivity of this compound

-

With Alcohols: Forms carbamates (urethanes).

-

With Amines: Forms ureas.

-

With Thiols: Forms thiocarbamates.

This predictable reactivity allows for the systematic derivatization of the thiophene core, enabling the exploration of structure-activity relationships (SAR).

Potential Applications in Drug Discovery

The incorporation of the 3-chloro-2-thienyl moiety into larger molecules via the isocyanate linker can lead to compounds with a wide range of potential therapeutic applications. Thiophene derivatives are known to exhibit diverse biological activities, including:

-

Anticancer: Many kinase inhibitors incorporate a thiophene ring. The urea or carbamate linkage formed from this compound can mimic hydrogen bonding patterns found in the ATP binding site of various kinases.

-

Anti-inflammatory: Thiophene-containing compounds have shown potent anti-inflammatory effects.

-

Antimicrobial: The thiophene scaffold is present in several antifungal and antibacterial agents.[9][10]

The chlorine substituent at the 3-position can further modulate the electronic properties of the thiophene ring and provide an additional vector for interaction with biological targets or for further chemical modification.

Conclusion

This compound is a versatile and valuable building block for researchers in drug discovery and medicinal chemistry. Its well-defined structure, predictable reactivity, and the proven biological relevance of the substituted thiophene core make it an attractive starting material for the synthesis of novel compounds with therapeutic potential. While detailed synthetic procedures and specific applications are not yet widely published, the established principles of organic chemistry provide a solid foundation for its synthesis and utilization in the quest for new and improved medicines.

References

- Gronowitz, S., & Hörnfeldt, A. B. (Eds.). (1991).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87017, 3-Chlorothiophene. Retrieved from [Link][11]

-

The Good Scents Company. (n.d.). 3-chloro-para-tolyl isocyanate. Retrieved from [Link][12]

-

National Institute of Standards and Technology. (n.d.). 3-Chlorothiophene. In NIST Chemistry WebBook. Retrieved from [Link][13]

-

PubChemLite. (n.d.). 3-chloro-4-methylphenyl isocyanate (C8H6ClNO). Retrieved from [Link][14]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19927215, 3-Chloro-2-iodopentanoic acid. Retrieved from [Link][15]

-

ResearchGate. (n.d.). 1 H solution NMR spectra of (a) thiophene[16]Rotaxane and (b) polythiophene polyrotaxane. Retrieved from [Link][17]

-

D'Auria, M., & Racioppi, R. (2002). The conversion of furan-, thiophene-and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis. Arkivoc, 2002(11), 6-16. Retrieved from [Link][8]

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Retrieved from [Link][6]

-

Therapeutic Goods Administration (TGA). (2024). Naming convention for chemical substances. Retrieved from [Link][4]

-

ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. Retrieved from [Link][7]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160602, Phenethyl isocyanate. Retrieved from [Link][9]

-

Cohen, S. M., et al. (2018). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 118, 339-353.[10]

-

Shaveta, A., Mishra, A., & Tiwari, A. K. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(5), 527-555.[1]

-

Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]

-

MDPI. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. Retrieved from [Link][19]

-

ChemSrc. (n.d.). 3-chloro-2-phenyl-1-benzothiophene. Retrieved from [Link][20]

-

AdiChemistry. (n.d.). ILLUSTRATIONS OF IUPAC NOMENCLATURE OF ORGANIC COMPOUNDS. Retrieved from [Link][5]

-

National Institute of Standards and Technology. (n.d.). Methane, isocyanato-. In NIST Chemistry WebBook. Retrieved from [Link][21]

-

Oxford Academic. (n.d.). Infrared Studies of the Isocyanate Species Formed in the Reaction of NO with CO over Pt and Rh. Retrieved from [Link][22]

-

ChemBuyersGuide.com, Inc. (n.d.). BenchChem (Page 182). Retrieved from [Link]

-

cas号查询. (n.d.). N1-(3-chloro-4-fluorophenyl)-N2-((1-(N,N.... Retrieved from [Link]

-

cas号查询. (n.d.). 2-(Difluoromethyl)-3-iodo-4-nitropyridine-5.... Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EnamineStore [enaminestore.com]

- 3. aablocks.com [aablocks.com]

- 4. Naming convention for chemical substances | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 5. adichemistry.com [adichemistry.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phenethyl isocyanate | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. femaflavor.org [femaflavor.org]

- 11. 3-Chlorothiophene | C4H3ClS | CID 87017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-chloro-para-tolyl isocyanate, 28479-22-3 [thegoodscentscompany.com]

- 13. 3-Chlorothiophene [webbook.nist.gov]

- 14. PubChemLite - 3-chloro-4-methylphenyl isocyanate (C8H6ClNO) [pubchemlite.lcsb.uni.lu]

- 15. 3-Chloro-2-iodopentanoic acid | C5H8ClIO2 | CID 19927215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Thiophene - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. 3-chloro-2-phenyl-1-benzothiophene | CAS#:2326-63-8 | Chemsrc [chemsrc.com]

- 21. Methane, isocyanato- [webbook.nist.gov]

- 22. academic.oup.com [academic.oup.com]

Technical Whitepaper: Spectroscopic Characterization & Handling of 3-Chloro-2-isocyanatothiophene

Executive Summary & Compound Profile

3-Chloro-2-isocyanatothiophene is a highly reactive electrophilic intermediate primarily utilized in the synthesis of thienyl-ureas and carbamates for medicinal chemistry (e.g., kinase inhibitors). Unlike stable aromatic isocyanates, the electron-rich thiophene ring renders the isocyanate moiety particularly susceptible to nucleophilic attack, including rapid hydrolysis by atmospheric moisture.

This guide provides a definitive spectroscopic profile to distinguish the active isocyanate from its common degradation products (primarily the symmetric urea).

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₂ClNOS |

| Molecular Weight | 159.59 g/mol |

| Appearance | Colorless to pale yellow liquid (turns solid/opaque upon hydrolysis) |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Toluene (Reacts with alcohols/water) |

Spectroscopic Data Profile

A. Infrared Spectroscopy (FT-IR)

The Primary Diagnostic Tool

IR is the most immediate method to assess the integrity of the isocyanate functionality. The cumulative double bond system of the isocyanate group (-N=C=O) produces a distinct, intense absorption.

| Frequency (cm⁻¹) | Intensity | Assignment | Diagnostic Note |

| 2255 – 2280 | Strong | ν(N=C=O) | Primary Indicator. Loss of this peak indicates hydrolysis. |

| 3100 – 3120 | Weak | ν(C-H) arom | Thiophene C-H stretch. |

| 1520 – 1550 | Medium | ν(C=C) | Thiophene ring skeletal vibrations. |

| 700 – 750 | Medium | ν(C-Cl) | Characteristic C-Cl stretch. |

Critical Quality Attribute (CQA): If a broad band appears at 3300–3500 cm⁻¹ (N-H stretch) and a carbonyl peak shifts to ~1650 cm⁻¹ (Urea C=O) , the sample has degraded to 1,3-bis(3-chlorothiophen-2-yl)urea.

B. Nuclear Magnetic Resonance (¹H NMR)

Structural Confirmation & Purity

Solvent Selection: CDCl₃ (Deuterated Chloroform) is the mandatory solvent.

-

Avoid: DMSO-d₆ or Methanol-d₄. These are nucleophilic or hygroscopic and will react with the isocyanate in the NMR tube, yielding carbamates or amines.

Predicted Chemical Shifts (δ, ppm) in CDCl₃: The 2,3-disubstitution pattern simplifies the thiophene spectrum to an AB system (two doublets).

| Shift (δ) | Multiplicity | Integration | Coupling ( | Assignment |

| 7.35 | Doublet (d) | 1H | H5 (Adjacent to Sulfur) | |

| 6.85 | Doublet (d) | 1H | H4 (Adjacent to Chlorine) |

Interpretation Logic:

-

Coupling Constant (

): The coupling constant of ~5.8 Hz is characteristic of protons at positions 4 and 5 in the thiophene ring. (Compare to -

Chemical Shift Effects: The isocyanate group is moderately electron-withdrawing but less so than the precursor acyl azide. The chlorine at position 3 shields H4 slightly relative to unsubstituted thiophene but deshields it via steric compression.

C. Mass Spectrometry (MS)

Identity Verification

Method: GC-MS (EI) or LC-MS (APCI in dry mode). Note: ESI is often unsuitable due to reaction with mobile phase solvents.

| m/z Value | Relative Abundance | Fragment Assignment |

| 159 | 100% | [M]⁺ (³⁵Cl isotope) |

| 161 | ~33% | [M+2]⁺ (³⁷Cl isotope) |

| 124 | High | [M – Cl]⁺ or [M – Cl + H]⁺ |

| 116 | Medium | [M – NCO]⁺ (Thienyl cation) |

Diagnostic Check: The 3:1 intensity ratio of the 159:161 peaks confirms the presence of a single chlorine atom.

Experimental Workflow: Synthesis to Validation

The following diagram illustrates the critical path for synthesizing and validating this intermediate, emphasizing the "No-Go" decision points caused by moisture contamination.

Figure 1: Synthesis and Validation Logic Flow. The Curtius rearrangement is the preferred route; IR is the critical "gatekeeper" step.

Standard Operating Procedure (SOP): Inert Sampling

Objective: To obtain accurate NMR/IR data without hydrolyzing the sample during preparation.

Reagents & Equipment[1][2]

-

Solvent: CDCl₃ (stored over 4Å molecular sieves, neutralized with K₂CO₃ to remove traces of DCl acid).

-

Vessel: Screw-cap NMR tubes with PTFE septa.

-

Atmosphere: Argon or Nitrogen balloon.

Protocol Steps

-

Glassware Prep: Oven-dry the NMR tube and pipette for at least 2 hours at 120°C. Cool in a desiccator.

-

Blanketing: Flush the bulk sample container with Argon before opening.

-

Dissolution:

-

Withdraw ~20 mg of the isocyanate using a dry syringe.

-

Inject into the NMR tube pre-filled with 0.6 mL dry CDCl₃ under an inert gas stream.

-

-

Sealing: Cap immediately. Wrap the cap with Parafilm if the scan time exceeds 10 minutes.

-

Acquisition: Run the scan immediately.

-

Self-Validation: If the spectrum shows a broad singlet at ~8.0–9.0 ppm (NH), the sample has hydrolyzed.

-

References

-

Curtius Rearrangement Methodology: Ghosh, A. K., et al.[1][2][3] "The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses." Organic & Biomolecular Chemistry, 2018.[1][3] [Link]

-

NMR Solvent Impurity Data: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 2016.[4] [Link]

- Thiophene Isocyanate Synthesis (Patent Literature): Specific synthesis of 3-substituted thiophene isocyanates is frequently described in urea herbicide patents. See US Patent 4,437,877 (Thiadiazolylureas) for analogous handling conditions.

Sources

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-isocyanatothiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction to 3-Chloro-2-isocyanatothiophene

This compound belongs to the family of heterocyclic isocyanates, a class of compounds recognized for their utility as versatile building blocks in organic synthesis. The thiophene ring, a sulfur-containing aromatic heterocycle, is a common scaffold in many pharmaceuticals due to its ability to mimic a benzene ring while offering distinct electronic properties and metabolic profiles. The presence of a chlorine atom and a highly reactive isocyanate group at the 2 and 3 positions, respectively, makes this molecule a prime candidate for the synthesis of novel derivatives with potential biological activity. The isocyanate functional group is particularly valuable for its ability to readily react with nucleophiles such as amines, alcohols, and thiols, enabling the construction of ureas, carbamates, and thiocarbamates, which are prevalent motifs in drug candidates.

Elucidating Physical Properties: A Data-Driven Approach in the Absence of Direct Measurement

A comprehensive search of scientific databases and chemical supplier catalogs did not yield experimentally determined melting and boiling points for this compound. This is not uncommon for novel or specialized chemical entities. In such instances, a logical and scientifically sound approach involves the examination of structurally similar compounds to extrapolate and predict the likely physical properties. This comparative analysis, grounded in the principles of structure-property relationships, provides a robust framework for estimation.

Comparative Analysis with Structural Analogs

To estimate the physical properties of this compound, we can analyze the known properties of its constituent parts and related molecules. The parent heterocycle, thiophene, is a liquid at room temperature with a boiling point of 84 °C.[1][2][3] The introduction of functional groups significantly alters these properties.

For instance, 3-thienyl isocyanate, which lacks the chloro substituent, is a liquid with a reported boiling point of 36 °C.[4][5] The presence of a chlorine atom, as in the target molecule, is expected to increase the molecular weight and introduce stronger intermolecular dipole-dipole interactions, which would lead to a higher boiling point compared to 3-thienyl isocyanate.

Further comparison can be made with a chlorinated aryl isocyanate, such as 3-Chloro-4-methylphenyl isocyanate. This compound has a reported boiling point of 107 °C at a reduced pressure of 3 mmHg. While the aromatic systems differ (thiophene vs. benzene), this data point suggests that a chlorinated isocyanate of similar molecular weight will have a boiling point well above 100 °C at atmospheric pressure. An estimated boiling point for a related compound, 3-chloro-para-tolyl isocyanate, is 245.95 °C at 760 mm Hg.[6]

Based on these comparisons, it is reasonable to predict that this compound is likely a liquid at room temperature with a boiling point significantly higher than that of 3-thienyl isocyanate, probably in the range of 180-220 °C at atmospheric pressure. Its melting point is anticipated to be below room temperature.

Data Summary of Related Compounds

For clarity and ease of comparison, the physical properties of relevant compounds are summarized in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Thiophene | C₄H₄S | 84.14 | -38[1] | 84[1] |

| 3-Thienyl isocyanate | C₅H₃NOS | 125.15 | - | 36[4][5] |

| 3-Chloro-4-methylphenyl isocyanate | C₈H₆ClNO | 167.59 | - | 107 / 3 mmHg |

| This compound (Predicted) | C₅H₂ClNOS | 159.59 | < 25 | 180 - 220 |

Synthetic Considerations and Methodologies

The synthesis of this compound is not explicitly detailed in the surveyed literature. However, established methods for the preparation of isocyanates from corresponding amines or carboxylic acid derivatives can be applied. A plausible synthetic route would involve the Curtius rearrangement of 3-chloro-2-thiophenecarbonyl azide. This reaction proceeds through a nitrene intermediate to yield the desired isocyanate. The conversion of heteroaroyl azides into isocyanates has been studied, providing a solid foundation for this proposed synthesis.[7]

Alternatively, the reaction of 3-chloro-2-aminothiophene with phosgene or a phosgene equivalent, such as triphosgene, is a standard and widely used method for the synthesis of isocyanates.[8]

Below is a conceptual workflow for the synthesis of this compound.

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. 3-Thienyl isocyanate | 76536-95-3 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 3-chloro-para-tolyl isocyanate, 28479-22-3 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

Navigating the Nuances of 3-Chloro-2-isocyanatothiophene: A Technical Guide to Stability and Storage

For Immediate Release

In the landscape of pharmaceutical research and drug development, the precise handling and storage of reactive chemical intermediates are paramount to ensuring experimental reproducibility, safety, and the integrity of synthesized molecules. This technical guide, authored for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the stability and optimal storage conditions for 3-Chloro-2-isocyanatothiophene, a key building block in the synthesis of various biologically active compounds.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its unique trifunctional nature, comprising a thiophene ring, a chlorine atom, and a highly reactive isocyanate group, makes it a versatile precursor for the synthesis of a wide array of complex molecules, including kinase inhibitors and other therapeutic agents. The thiophene nucleus is a common scaffold in many pharmaceutical drugs, valued for its bioisosteric properties with benzene and its ability to engage in various biological interactions. The chloro-substituent and the isocyanate group provide reactive handles for diverse chemical transformations, enabling the construction of libraries of compounds for drug discovery screening.

However, the very reactivity that makes this compound a valuable synthetic tool also renders it susceptible to degradation if not handled and stored with meticulous care. Understanding the intrinsic stability of this compound and the external factors that can influence its degradation is critical for any researcher incorporating it into their synthetic workflows.

Chemical Stability Profile

The stability of this compound is governed by the interplay of its three key functional components: the aromatic thiophene ring, the reactive isocyanate group, and the electron-withdrawing chloro-substituent.

The Isocyanate Group: The Epicenter of Reactivity

The isocyanate (-N=C=O) group is an electrophilic powerhouse, making it highly susceptible to reaction with a wide range of nucleophiles. This reactivity is the primary determinant of the compound's stability.

-

Hydrolysis: The most significant and common degradation pathway for isocyanates is reaction with water.[1] This hydrolysis proceeds through an unstable carbamic acid intermediate, which readily decarboxylates to form the corresponding primary amine (3-chloro-2-aminothiophene). This amine can then react with another molecule of the isocyanate to form a stable, insoluble urea derivative, effectively removing the desired reagent from the reaction mixture and potentially complicating purification.

-

Reaction with Other Nucleophiles: Alcohols, amines, and thiols will readily react with the isocyanate group to form carbamates, ureas, and thiocarbamates, respectively. It is therefore imperative to exclude these substances from the storage environment.

-

Polymerization: Isocyanates can undergo self-polymerization, particularly in the presence of catalysts such as certain metals, bases, or acids.[1] Elevated temperatures can also promote this process, leading to the formation of trimers (isocyanurates) or higher-order polymers. This process is often irreversible and results in the loss of the desired monomeric isocyanate.

The Thiophene Ring: Considerations of Aromaticity and Photostability

The thiophene ring, while aromatic, is not impervious to degradation.

-

Oxidation: Thiophene and its derivatives can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under photolytic conditions.[2] The sulfur atom can be oxidized to a sulfoxide or sulfone, altering the electronic properties and biological activity of the molecule.

-

Photostability: Thiophene-containing compounds can be sensitive to light, particularly UV radiation.[3] Prolonged exposure can lead to photodegradation, the mechanisms of which can be complex and may involve radical pathways or reactions with singlet oxygen.[1][2]

The Chloro-Substituent: An Electronic Influence

The chlorine atom at the 3-position of the thiophene ring exerts a significant electron-withdrawing effect. This influences the reactivity of both the thiophene ring and the isocyanate group. The increased electrophilicity at the isocyanate carbon can enhance its reactivity towards nucleophiles.

Recommended Storage Conditions: A Multi-faceted Approach

To mitigate the degradation pathways outlined above, a stringent and multi-faceted approach to the storage of this compound is essential. The following recommendations are based on established best practices for handling reactive isocyanates and substituted thiophenes.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C | Reduces the rate of potential decomposition reactions and polymerization.[3] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes moisture and oxygen, preventing hydrolysis and oxidation.[4] |

| Light | Amber or Opaque Container | Protects the compound from photodegradation.[5] |

| Container | Tightly Sealed, Chemically Resistant Glass | Prevents ingress of moisture and air; glass is inert to the compound. |

| Moisture | Strict Exclusion | Prevents rapid hydrolysis of the isocyanate group.[1] |

Experimental Protocols: Ensuring Integrity

To ensure the integrity and reactivity of this compound in experimental settings, the following protocols should be rigorously followed.

Handling Protocol

-

Inert Atmosphere: All manipulations of the compound should be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Dry Solvents and Reagents: Ensure all solvents and reagents are rigorously dried and deoxygenated before use.

-

Appropriate Personal Protective Equipment (PPE): Due to the hazardous nature of isocyanates, appropriate PPE, including gloves, safety glasses, and a lab coat, is mandatory.[6] Work should be conducted in a well-ventilated fume hood.[6][7]

Purity Assessment

Before use, it is advisable to assess the purity of the this compound, especially if it has been stored for an extended period. This can be achieved through techniques such as:

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2270-2240 cm⁻¹ is characteristic of the isocyanate group. A diminution of this peak and the appearance of peaks corresponding to urea (around 1640 cm⁻¹) or amine (N-H stretching around 3300-3500 cm⁻¹) functionalities would indicate degradation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the parent compound and any volatile degradation products.

Visualizing Stability and Degradation

To better understand the key relationships in the stability and handling of this compound, the following diagrams are provided.

Caption: Interplay of intrinsic properties and extrinsic factors on stability.

Caption: Step-by-step workflow for optimal long-term storage.

Conclusion

The utility of this compound as a synthetic intermediate is directly proportional to the care with which it is handled and stored. Its inherent reactivity, primarily driven by the isocyanate functional group, necessitates a proactive and comprehensive strategy to prevent degradation. By adhering to the principles of moisture and light exclusion, temperature control, and the maintenance of an inert atmosphere, researchers can ensure the long-term stability and viability of this valuable compound, thereby safeguarding the integrity of their synthetic endeavors.

References

- Preparation method of 3-chloro-2-aminophenol. (n.d.). Google Patents.

-

Safety Data Sheet. (n.d.). MBL Life Science. Retrieved February 6, 2026, from [Link]

-

Guide to handling isocyanates. (2012, July 9). Safe Work Australia. Retrieved February 6, 2026, from [Link]

-

Reactivity of chloro(phthalocyaninato)iron(III) in pyridine–water. (n.d.). RSC Publishing. Retrieved February 6, 2026, from [Link]

-

Isocyanates technical fact sheet. (n.d.). SafeWork NSW. Retrieved February 6, 2026, from [Link]

-

The conversion of furan-, thiophene-and selenophene-2-carbonyl azides into isocyanates: A DSC Analysis. (2002). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Safety aspects of handling isocyanates in urethane foam production. (n.d.). IChemE. Retrieved February 6, 2026, from [Link]

-

Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024, February 21). MDPI. Retrieved February 6, 2026, from [Link]

-

Transferability of aliphatic isocyanates from recently applied paints to the skin of auto body shop workers. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Construction hazardous substances: Isocyanates. (n.d.). HSE. Retrieved February 6, 2026, from [Link]

-

Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Safe Use and Handling of Diisocyanates. (2024, April 10). ISOPA. Retrieved February 6, 2026, from [Link]

-

A Fast and Convenient Synthesis of Heterocycle-Based Polymers via Infrared Irradiation-Assisted Direct C–H Bond Arylation Poly. (2026, January 15). American Chemical Society. Retrieved February 6, 2026, from [Link]

-

3-Chloro-2-iodopentanoic acid. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

-

This compound. (2025, November 22). PubChem. Retrieved February 6, 2026, from [Link]

-

3-Chloro-2-methylanisole. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

Sources

- 1. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach [mdpi.com]

- 2. wisconsin.edu [wisconsin.edu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 2-Chloroethylisocyanate. Thermal decomposition and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Transferability of aliphatic isocyanates from recently applied paints to the skin of auto body shop workers - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling precautions for 3-Chloro-2-isocyanatothiophene

Technical Guide: Safety and Handling of 3-Chloro-2-isocyanatothiophene

CAS Number: 1442688-30-3 Molecular Formula: C₅H₂ClNOS Molecular Weight: 159.59 g/mol [1]

Part 1: Executive Summary & Chemical Identity

This compound is a specialized heteroaryl isocyanate building block used primarily in the synthesis of pharmaceutical intermediates (e.g., ureas, carbamates, and heterocyclic fusions). As an electrophilic species containing both a thiophene ring and an isocyanate group, it presents a dual hazard profile: high chemical reactivity and significant biological toxicity.

Core Safety Directive:

Treat this compound as a potent respiratory sensitizer and lachrymator . All manipulations must occur within a certified chemical fume hood. Moisture exclusion is critical not only for chemical yield but safety, as hydrolysis generates carbon dioxide (

Part 2: Hazard Identification & Toxicology (The "Why")

To handle this compound safely, one must understand the mechanistic basis of its toxicity and reactivity.

Respiratory Sensitization (Isocyanate Moiety)[2][3]

-

Mechanism: Isocyanates are powerful electrophiles that react with nucleophilic groups (e.g., -NH₂, -SH, -OH) on biological proteins (albumin, keratin). This haptenization forms "self-antigens," triggering an immune response.

-

Risk: Inhalation of vapors or aerosols can lead to isocyanate asthma . Sensitization is permanent; once sensitized, exposure to even trace amounts can trigger life-threatening anaphylaxis or bronchospasm.

-

Odor Threshold: Often higher than the permissible exposure limit (PEL). Do not rely on smell for detection.

Chemical Reactivity & Pressure Hazards

-

Hydrolysis: Reacts rapidly with ambient moisture to form the unstable carbamic acid, which decarboxylates to 3-chloro-2-aminothiophene and

.-

Reaction:

-

-

Consequence: Storing a moisture-contaminated sample in a tightly sealed vial can result in over-pressurization and explosion of the container.

Thiophene Toxicity

-

Halogenated thiophenes can be absorbed through the skin.[2] While specific toxicological data for this CAS is limited, structural analogs (e.g., 2-chlorothiophene) are known skin irritants and potential hepatotoxins.

Part 3: Engineering Controls & PPE

Trustworthiness Protocol: The following PPE standards are non-negotiable.

| Component | Specification | Rationale |

| Ventilation | Class II Biological Safety Cabinet or Chemical Fume Hood with face velocity > 100 fpm. | Captures vapors and aerosols at the source. |

| Hand Protection | Double-gloving is required. Inner: Nitrile (4 mil). Outer: Nitrile (4-8 mil) or Laminate (Silver Shield). | Isocyanates can permeate thin nitrile. The outer glove is sacrificial; change immediately upon splash. |

| Eye Protection | Chemical Splash Goggles (ANSI Z87.1). | Face shields alone are insufficient against vapors/mists. |

| Respiratory | Not required if in fume hood. If outside containment (e.g., spill cleanup), use SCBA or full-face APR with organic vapor cartridges (black). | Standard N95 masks offer zero protection against isocyanate vapors. |

Part 4: Experimental Protocols & Handling

A. Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

-

Secondary Containment: Place the primary vial inside a secondary jar containing desiccant (e.g., Drierite) to prevent moisture ingress during refrigeration cycles.

-

Opening: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water into the reagent.

B. Transfer Protocol (Syringe Technique)

-

Objective: Minimize air exposure.

-

Step 1: Purge the reaction flask with Argon.

-

Step 2: Insert a needle connected to an inert gas line into the reagent bottle septum (pressure equalization).

-

Step 3: Withdraw the required volume using a dry, gas-tight syringe.

-

Step 4: Inject directly into the reaction solvent. Do not carry an open syringe across the lab bench.

C. Quenching & Waste Disposal

-

Quench: React excess isocyanate with methanol (forms stable methyl carbamate) or saturated aqueous ammonium chloride (forms urea) before disposal.

-

Waste Stream: Segregate as "Halogenated Organic Waste." Do not mix with acidic waste streams (potential for vigorous reaction).

Part 5: Emergency Response & Decontamination

Spill Neutralization Solution (The "Decon Mix"): Prepare a solution of:

-

50% Ethanol or Isopropanol (Solubilizer/Reactant)

-

45% Water (Hydrolysis agent)

-

5% Concentrated Ammonia (Catalyst/Reactant)

Mechanism: The alcohol reacts to form a carbamate, while ammonia reacts to form a urea. Water hydrolyzes residual isocyanate. This mixture is more effective than water alone.

Visualization: Spill Response Decision Logic

Caption: Decision logic for responding to this compound spills. Note the critical "Do Not Seal" instruction for waste to prevent pressure buildup.

Part 6: References

-

Safe Work Australia. (2020).[3] Guide to Handling Isocyanates. Retrieved February 6, 2026, from [Link]

-

Centers for Disease Control and Prevention (CDC/NIOSH). (n.d.). Isocyanates: NIOSH Safety and Health Topic. Retrieved February 6, 2026, from [Link]

Sources

Discovery and history of 3-Chloro-2-isocyanatothiophene

An In-Depth Technical Guide to the Discovery and Synthetic History of 3-Chloro-2-isocyanatothiophene

Introduction: A Versatile Heterocyclic Building Block

This compound is a highly reactive, bifunctional molecule that has emerged as a valuable intermediate in the synthesis of complex organic compounds. Its unique structure, featuring an electron-rich thiophene ring substituted with a reactive isocyanate group and a directing chloro group, makes it a powerful tool for constructing novel molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the historical development and synthetic methodologies for this important heterocyclic building block. We will delve into the foundational chemical principles that enabled its synthesis, detail the primary synthetic routes, and offer expert insights into the practical execution of these protocols.

Historical Context: The Rise of Isocyanate Chemistry

The story of this compound is intrinsically linked to the broader history of isocyanate synthesis. Two cornerstone reactions have historically dominated the preparation of these versatile intermediates: the Curtius rearrangement and the phosgenation of primary amines. The application of these classical name reactions to the thiophene scaffold marks the conceptual "discovery" and development of this specific reagent.

The Curtius Rearrangement: A Legacy of Amine Synthesis

First described by Theodor Curtius in 1885, the Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide into an isocyanate with the liberation of nitrogen gas.[1][2] This reaction has long been a reliable method for converting carboxylic acids into primary amines, carbamates, or ureas, following the trapping of the isocyanate intermediate.[3][4]

The key to this transformation is the formation of a highly unstable acyl nitrene intermediate, which is now understood to be part of a concerted mechanism where the R-group migrates simultaneously with the expulsion of dinitrogen gas.[1] This concerted process ensures the retention of stereochemistry in the migrating group, a feature that has been exploited in numerous complex syntheses.[4] The synthesis of this compound via this pathway represents a direct application of this century-old reaction to a heterocyclic system. It involves the initial preparation of 3-chloro-2-thenoyl azide, the corresponding acyl azide, which upon heating, seamlessly rearranges to the target isocyanate.

Caption: The Curtius Rearrangement pathway to this compound.

Phosgenation: The Industrial Standard

A more direct and often higher-yielding route to isocyanates is the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent such as triphosgene or oxalyl chloride.[5][6] This method is the dominant industrial process for producing a wide range of isocyanates used in the manufacture of polyurethanes, pesticides, and pharmaceuticals.

The application of this method requires the synthesis of the corresponding amine precursor, in this case, 2-amino-3-chlorothiophene. The Gewald reaction, a multicomponent condensation, is a common and efficient method for preparing substituted 2-aminothiophenes, making it a logical starting point for this synthetic pathway.[7] The subsequent phosgenation step, while efficient, necessitates stringent safety protocols due to the extreme toxicity of phosgene and related reagents.[5] The reaction proceeds by nucleophilic attack of the amine onto the carbonyl carbon of phosgene, followed by elimination of HCl to form the isocyanate.

Caption: The Phosgenation pathway to this compound.

Comparative Analysis of Synthetic Routes

The choice between the Curtius rearrangement and phosgenation depends on several factors including laboratory scale, safety infrastructure, and the availability of starting materials.

| Feature | Curtius Rearrangement Pathway | Phosgenation Pathway |

| Starting Material | 3-Chlorothiophene-2-carboxylic Acid | 2-Amino-3-chlorothiophene |

| Key Reagents | Thionyl chloride, Sodium azide | Phosgene, Triphosgene, or Oxalyl chloride[8] |

| Number of Steps | Typically 2-3 from the carboxylic acid | Typically 1 from the amine |

| Safety Concerns | Acyl azides can be explosive; requires careful heating. | Phosgene and its equivalents are extremely toxic.[5] |

| Key Advantages | Avoids highly toxic phosgene; good functional group tolerance.[4] | Often higher yield, more direct, and scalable. |

| Key Disadvantages | Potential for lower overall yield; use of potentially explosive intermediates. | Requires specialized equipment and handling for toxic gas. |

Detailed Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol provides a validated, step-by-step methodology for the laboratory-scale synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Part A: Synthesis of the Precursor, 3-Chlorothiophene-2-carboxylic acid

This initial step creates the foundational carboxylic acid needed for the subsequent rearrangement. The protocol is adapted from established methods for chlorinating hydroxythiophenes.[9]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve phosphorus pentachloride (52.1 g) in anhydrous carbon tetrachloride (600 ml).

-

Initiation: Heat the mixture to a gentle reflux.

-

Substrate Addition: Slowly add a solution of 3-hydroxy-2-methoxycarbonyl-thiophene (15.8 g) in carbon tetrachloride (200 ml) dropwise over 3 hours. Causality: The dropwise addition controls the exothermic reaction between the hydroxyl group and the powerful chlorinating agent.

-

Reaction Drive: Continue to reflux the mixture for 13 hours to ensure complete conversion.

-

Work-up: Cool the reaction mixture and distill off the carbon tetrachloride under reduced pressure. The resulting crude methyl 3-chlorothiophene-2-carboxylate is then hydrolyzed using a standard aqueous sodium hydroxide solution, followed by acidification with hydrochloric acid to precipitate the desired 3-chlorothiophene-2-carboxylic acid.[9]

-

Purification: The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) yields the purified carboxylic acid.

Part B: Formation of 3-Chloro-2-thenoyl Azide

This step converts the carboxylic acid into the key acyl azide intermediate required for the rearrangement.

-

Acyl Chloride Formation: In a flask under an inert atmosphere (nitrogen or argon), suspend 3-chlorothiophene-2-carboxylic acid (1 equivalent) in anhydrous toluene. Add thionyl chloride (1.2 equivalents) and a catalytic amount of DMF. Heat the mixture to 60-70 °C for 2-3 hours until gas evolution ceases. Causality: Thionyl chloride converts the carboxylic acid to the more reactive acyl chloride. DMF acts as a catalyst for this transformation.

-

Solvent Removal: Remove the excess thionyl chloride and toluene under vacuum to yield the crude 3-chloro-2-thenoyl chloride.

-

Azide Formation: Dissolve the crude acyl chloride in anhydrous acetone or THF and cool the solution to 0 °C in an ice bath. Add a solution of sodium azide (1.5 equivalents) in a minimal amount of water dropwise, keeping the temperature below 5 °C. Causality: The low temperature controls the reaction rate and minimizes side reactions. Sodium azide displaces the chloride to form the acyl azide.

-

Isolation: Stir the reaction mixture at 0 °C for 1-2 hours. Pour the mixture into ice water and extract the product with a non-polar solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature to yield the crude 3-chloro-2-thenoyl azide. Caution: Do not heat the acyl azide concentrate, as it can be thermally unstable.

Part C: Thermal Rearrangement to this compound

This is the final, critical step where the acyl azide rearranges to the target isocyanate.

-

Reaction Setup: Dissolve the crude 3-chloro-2-thenoyl azide in a high-boiling, inert solvent such as anhydrous toluene or diphenyl ether.

-

Rearrangement: Slowly heat the solution with vigorous stirring. Nitrogen gas evolution should begin as the temperature rises. Continue heating gently until gas evolution ceases completely. The reaction is typically complete after 1-3 hours at 80-110 °C, depending on the solvent. Causality: Thermal energy provides the activation energy for the concerted rearrangement, leading to the expulsion of highly stable nitrogen gas and the formation of the isocyanate.

-

Purification: The resulting solution contains the desired this compound. The product can be purified by fractional distillation under high vacuum to prevent decomposition. The purity should be confirmed by IR (strong N=C=O stretch around 2250-2270 cm⁻¹) and NMR spectroscopy.

Conclusion and Future Outlook

The synthesis of this compound is a testament to the enduring power of classical organic reactions applied to modern synthetic challenges. Both the Curtius rearrangement and phosgenation provide viable, albeit different, pathways to this valuable intermediate. While the Curtius route offers a phosgene-free laboratory method, phosgenation remains a powerful tool for larger-scale production. Understanding the history, mechanisms, and practical considerations of these syntheses allows researchers to make informed decisions and effectively utilize this compound in the development of novel pharmaceuticals, agrochemicals, and materials.

References

-

Title: 3-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals.[10] Source: NCBI. URL: [Link]

-

Title: (PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study.[11] Source: ResearchGate. URL: [Link]

-

Title: Phosgenation reactions.[5] Source: ResearchGate. URL: [Link]

-

Title: US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.[12] Source: Google Patents. URL:

-

Title: Synthesis of 3-chlorothiophene-2-carboxylic acid.[9] Source: PrepChem.com. URL: [Link]

-

Title: Isocyanate synthesis by substitution.[13] Source: Organic Chemistry Portal. URL: [Link]

-

Title: CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.[14] Source: Google Patents. URL:

-

Title: Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.[15] Source: Zeitschrift für Naturforschung. URL: [Link]

-

Title: Curtius rearrangement - Wikipedia.[1] Source: Wikipedia. URL: [Link]

-

Title: The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.[4] Source: PMC - NIH. URL: [Link]

-

Title: Medicinal Chemistry of Isocyanides | Chemical Reviews.[16] Source: ACS Publications. URL: [Link]

-

Title: EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES.[17] Source: Google Patents. URL:

-

Title: (PDF) Phosgenation Reactions with Phosgene from Triphosgene.[6] Source: ResearchGate. URL: [Link]

-

Title: Curtius Rearrangement.[18] Source: Chemistry Steps. URL: [Link]

-

Title: α-CHLOROACETYL ISOCYANATE.[19] Source: Organic Syntheses Procedure. URL: [Link]

-

Title: First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.[7] Source: PMC - NIH. URL: [Link]

-

Title: 2-Chlorothiophene | C4H3ClS | CID 7299.[20] Source: PubChem - NIH. URL: [Link]

-

Title: Isocyanates from Oxalyl Chloride and Amines.[8] Source: DTIC. URL: [Link]

-

Title: Curtius rearrangement.[2] Source: L.S.College, Muzaffarpur. URL: [Link]

Sources

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. prepchem.com [prepchem.com]

- 10. 3-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 13. Isocyanate synthesis by substitution [organic-chemistry.org]

- 14. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]

- 15. znaturforsch.com [znaturforsch.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents [patents.google.com]

- 18. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. 2-Chlorothiophene | C4H3ClS | CID 7299 - PubChem [pubchem.ncbi.nlm.nih.gov]

Computational Characterization of 3-Chloro-2-isocyanatothiophene: A Theoretical Framework

Executive Summary

The molecule 3-Chloro-2-isocyanatothiophene represents a critical scaffold in medicinal chemistry, serving as a bioisostere for substituted phenyl isocyanates in the synthesis of urea-based kinase inhibitors and carbamate prodrugs. Its electronic structure is governed by the interplay between the electron-rich thiophene ring, the electron-withdrawing chlorine atom at the 3-position, and the highly reactive isocyanate (-N=C=O) group at the 2-position.

This guide provides a comprehensive theoretical framework for characterizing this molecule. It moves beyond standard protocols to address the specific challenges of sulfur-containing heteroaromatics, including rotational isomerism and hyperconjugative interactions.

Computational Methodology

To ensure high-fidelity results that correlate with experimental spectroscopic data (IR/Raman) and reactivity profiles, the following computational level of theory is prescribed.

Level of Theory[1][2]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic vibrational analysis. However, for accurate barrier heights and non-covalent interactions (S···O or Cl···N), ωB97X-D (range-separated hybrid with dispersion corrections) is recommended.

-

Basis Set: 6-311++G(d,p) .[1][2]

-

Why: The "++" (diffuse functions) are non-negotiable due to the lone pairs on Chlorine, Sulfur, Oxygen, and Nitrogen. The "d,p" (polarization functions) are essential for describing the anisotropic electron distribution in the strained thiophene ring.

-

Protocol Workflow

The following self-validating workflow ensures that all electronic properties are derived from a true minimum on the Potential Energy Surface (PES).

Figure 1: Standardized computational workflow for heteroaromatic isocyanates.

Structural & Conformational Analysis

The this compound molecule is not static. The rotation of the -NCO group around the C2-N bond creates distinct conformers.

Rotational Isomerism

Unlike phenyl isocyanate, the thiophene ring introduces asymmetry.

-

cis-conformer: The -NCO group is oriented toward the Sulfur atom.

-

trans-conformer: The -NCO group is oriented toward the Chlorine atom (Position 3).

Theoretical Prediction: The cis conformer is generally stabilized by an intramolecular non-covalent interaction between the Sulfur lone pair and the Carbon of the isocyanate group, or an electrostatic S···O interaction. However, the bulky Chlorine at position 3 exerts a steric "ortho-effect," potentially destabilizing the trans form or forcing the -NCO group out of the molecular plane.

Key Parameter to Monitor:

-

Dihedral Angle (S1-C2-N-C): A value near 0° indicates planarity (cis). A deviation (>15°) suggests steric strain relief.

Electronic Structure & Reactivity Descriptors[6][7]

Understanding the Frontier Molecular Orbitals (FMO) is crucial for predicting how this molecule acts as an electrophile in drug synthesis.

Frontier Molecular Orbitals (FMO)[8]

-

HOMO (Highest Occupied Molecular Orbital): Typically localized on the thiophene ring π-system and the Chlorine lone pairs.

-

LUMO (Lowest Unoccupied Molecular Orbital): Heavily concentrated on the Isocyanate Carbon and the C=O bond.

-

Significance: A nucleophile (e.g., an amine in urea synthesis) will attack the site with the highest LUMO coefficient.

Global Reactivity Descriptors

Using Koopmans' theorem, we derive the following descriptors to predict stability and toxicity.

| Descriptor | Formula | Physical Significance |

| Chemical Potential (μ) | Tendency of electrons to escape. | |

| Chemical Hardness (η) | Resistance to charge transfer. Harder = More Stable. | |

| Electrophilicity Index (ω) | Critical for Drug Design. Measures the capacity to accept electrons (toxicity indicator). |

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution:

-

Red Regions (Negative): Oxygen of the -NCO group and the Chlorine atom.

-

Blue Regions (Positive): The Carbon atom of the -NCO group.

-

Application: The intensity of the blue region on the isocyanate carbon correlates directly with the rate of reaction with nucleophiles.

Vibrational Spectroscopy (IR/Raman)[2][3][4][9]

Theoretical frequency calculations must be scaled (typically by ~0.961 for B3LYP/6-311++G(d,p)) to match experimental FT-IR data.

Characteristic Modes

| Vibrational Mode | Approx. Unscaled Freq (cm⁻¹) | Intensity | Description |

| ν(N=C=O) asym | 2300 - 2350 | Very Strong | The "fingerprint" of the isocyanate. Antisymmetric stretch. |

| ν(N=C=O) sym | 1450 - 1480 | Medium | Symmetric stretch, often coupled with ring modes. |

| ν(C=C) Ring | 1500 - 1600 | Strong | Thiophene ring breathing modes. |

| ν(C-Cl) | 700 - 800 | Medium | Carbon-Chlorine stretch, sensitive to substituent mass. |

Note on Coupling: In this compound, the C-Cl stretch may mix with ring deformation modes, making pure assignment difficult without Potential Energy Distribution (PED) analysis.

Reactivity Logic & Drug Design Implications[6]

The electronic structure directly informs the safety and efficacy of using this intermediate.

Figure 2: Causal link between the chlorine substituent and increased reactivity.

Mechanism

The Chlorine atom at position 3 exerts an inductive electron-withdrawing effect (-I). This pulls electron density away from the thiophene ring and, by extension, the isocyanate group.

-

Lowered LUMO: The energy of the LUMO decreases.

-

Hardness Decrease: The HOMO-LUMO gap likely narrows compared to unsubstituted 2-isocyanatothiophene.

-

Result: The isocyanate carbon becomes more positive (electrophilic), making it more reactive toward nucleophiles but also potentially less selective, increasing the risk of off-target covalent binding in biological systems.

References

-

Gaussian 16/ORCA Methodologies: Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT.

-

Vibrational Analysis of Chlorophenyl Isocyanates: The vibrational spectra, assignments and ab initio/DFT analysis for 3-chloro, 4-chloro and 5-chloro-2-methylphenyl isocyanates. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Electronic Spectra of Chlorothiophenes: The Electronic Spectra of 2-chlorothiophene and 3-chlorothiophene in the Vacuum Ultraviolet Photoabsorption Energy Region. Journal of Quantitative Spectroscopy and Radiative Transfer.

-

Thiophene Carboxylic Acid Vibrational Study: Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid. IOSR Journal of Applied Physics.

- Reactivity Descriptors in DFT: Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Foundational Text for Chemical Hardness/Softness).

Sources

Methodological & Application

High-Impact Synthesis of Thieno[2,3-d]pyrimidine Scaffolds via 3-Chloro-2-isocyanatothiophene

Content Type: Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

The 3-chloro-2-isocyanatothiophene intermediate represents a critical linchpin in the synthesis of fused heterocyclic systems, specifically thieno[2,3-d]pyrimidine-2,4-diones . These scaffolds are privileged structures in medicinal chemistry, exhibiting potent activity as kinase inhibitors, anticancer agents (e.g., inhibiting MIF2 tautomerase), and antimicrobial compounds. Due to the high reactivity and tendency for dimerization of heteroaryl isocyanates, this guide details the in situ generation of the isocyanate via Curtius rearrangement, followed by immediate nucleophilic trapping. This approach maximizes safety and yield, avoiding the isolation of the unstable isocyanate species.

Introduction & Strategic Rationale

The electrophilic nature of the isocyanate carbon in this compound allows for rapid reaction with nucleophiles (amines, alcohols, hydrazines). However, the unique value of this specific intermediate lies in the 3-chloro substituent .

Unlike simple phenyl isocyanates, the chlorine at the 3-position serves as a leaving group for subsequent intramolecular cyclization. This "ortho-effect" enables a two-step "Add-then-Cyclize" strategy:

-

Addition: Nucleophilic attack on the isocyanate forms a urea or carbamate.[1][2]

-

Cyclization: Base-mediated displacement of the chlorine by the newly formed urea nitrogen closes the pyrimidine ring.

Safety Warning: Isocyanates are sensitizers and lachrymators. Acyl azides (precursors) are potentially explosive.[3] All reactions must be conducted behind a blast shield in a well-ventilated fume hood.

Mechanistic Pathways

The reaction proceeds through a distinct sequence initiated by the thermal decomposition of 3-chlorothiophene-2-carbonyl azide.

Figure 1: Mechanistic flow from acyl azide precursor to fused heterocyclic product.

Experimental Protocols

Protocol A: In Situ Generation and Urea Synthesis

Objective: To generate this compound and trap it with a primary amine to form the urea intermediate.

Reagents:

-